6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-phenyl-2-piperidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(21)14-11-13(12-7-3-1-4-8-12)17-16(18-14)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHXHQJHPVUUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenyl-substituted pyrimidine derivative and piperidine can be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of analogs with different substituents on the pyrimidine ring .
Scientific Research Applications
6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Observations :
Substituent Variations at Position 2
Key Observations :
Core Structure Modifications
Key Observations :
- Pyrimidine vs. Thieno-pyrimidine: The sulfur atom in thieno-pyrimidine enhances electronic diversity, contributing to antimicrobial activity .
Research Findings and Trends
Biological Activity
6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 331.3663 g/mol
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.
Research indicates that this compound acts primarily as an inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a critical regulator in various signaling pathways associated with cell proliferation and survival. By inhibiting SHP2, this compound can modulate the ERK/MAPK signaling pathway, which is often dysregulated in cancer cells.
Key Findings:
- Inhibition of SHP2 : The compound has shown superior pharmacokinetic properties compared to other known SHP2 inhibitors like SHP099 and RMC-4550, leading to lower IC50 values and higher selectivity over hErg ion channels, thereby reducing potential cardiotoxicity risks associated with other inhibitors .
- Cancer Treatment Potential : Due to its ability to inhibit pathways crucial for tumor growth, it is being explored for the treatment of hyperproliferative diseases, including various cancers .
Biological Activity
The biological activity of this compound has been evaluated through several studies:
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| SHP2 Inhibition | Effective at low concentrations (IC50 values < 100 nM) |
| Anticancer Effects | Induces apoptosis in cancer cell lines (e.g., U937 cells) |
| Selectivity | High selectivity over hErg channels reduces cardiotoxicity risk |
| Pharmacokinetics | Improved absorption and bioavailability compared to traditional inhibitors |
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- U937 Cell Line Study : In experiments involving U937 cells stimulated with IL-6, treatment with the compound resulted in significant suppression of MCP-1 production, indicating anti-inflammatory properties alongside its anticancer effects .
- Comparative Studies : Comparative analyses with other SHP2 inhibitors demonstrated that this compound exhibited not only enhanced efficacy but also a more favorable safety profile due to its reduced interaction with hErg channels .
- Metabolic Stability : The compound's metabolic stability was assessed through liver microsome studies, showing promising results that suggest prolonged activity within biological systems .
Q & A
Basic: What are the key synthetic routes for 6-Phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid?
The synthesis typically involves multi-step reactions, including:
- Condensation and Cyclization : Reacting substituted pyrimidine precursors with phenyl and piperidine derivatives under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .
- Functional Group Modifications : Oxidation using potassium permanganate or reduction with lithium aluminum hydride to introduce carboxylic acid groups .
- Purification : Chromatography or recrystallization to isolate the target compound.
Methodological variations in reagent selection (e.g., alkyl halides vs. acyl chlorides) influence yield and purity .
Basic: How do structural modifications affect its biological activity?
- Piperidine Substitution : The piperidin-1-yl group enhances lipophilicity, improving membrane permeability .
- Phenyl Group Positioning : Para-substitution on the phenyl ring increases steric interactions with enzyme active sites, as seen in analogs like 6-(4-chlorophenyl) derivatives .
- Carboxylic Acid Functionality : Critical for hydrogen bonding with targets (e.g., kinases or GPCRs) . Comparative studies of analogs (e.g., methyl or hydroxyl substitutions) show reduced activity, emphasizing the carboxylic acid's role .
Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength) may alter IC50 values. Standardize assays using recombinant proteins with controlled conditions .
- Structural Analog Comparisons : Cross-testing analogs (e.g., 6-aminopyrimidine-4-carboxylic acid derivatives) under identical conditions can isolate substituent-specific effects .
- Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) clarify binding modes and explain discrepancies in inhibition potency .
Advanced: What methodologies optimize reaction yields during synthesis?
- Catalyst Screening : Palladium-based catalysts improve coupling efficiency in aryl-amine bond formation compared to copper .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Temperature Control : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization) minimizes decomposition .
- In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Methodological: What techniques validate purity and structural identity?
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ at m/z 311.1402) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry .
Advanced: How to design derivatives for enhanced pharmacological profiles?
- Bioisosteric Replacement : Substitute phenyl with heteroaromatic rings (e.g., pyridine) to modulate solubility .
- Prodrug Strategies : Esterify the carboxylic acid to improve bioavailability, followed by enzymatic hydrolysis in vivo .
- SAR Studies : Systematically vary substituents on the piperidine ring (e.g., fluorination at C4) to enhance target affinity .
Methodological: What safety protocols are critical for handling this compound?
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How does its reactivity compare to structural analogs?
- Electrophilic Substitution : The phenyl group directs electrophiles to the meta-position, unlike pyridine-based analogs where substitution occurs at the ortho/para positions .
- Nucleophilic Attack : The piperidine nitrogen is less reactive than primary amines in analogs like 6-aminopyrimidine-4-carboxylic acid due to steric hindrance .
- Oxidative Stability : The carboxylic acid group reduces susceptibility to auto-oxidation compared to ester derivatives .
Methodological: What in vitro models assess its biological activity?
- Enzyme Inhibition Assays : Use purified kinases (e.g., EGFR or MAPK) with fluorescence-based ADP-Glo™ kits to quantify inhibition .
- Cell Viability Studies : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays .
- Receptor Binding : Radioligand displacement assays (e.g., using [³H]GTPγS for GPCRs) determine IC50 values .
Advanced: How can researchers address low solubility in aqueous buffers?
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- pH Adjustment : Dissolve in weakly basic buffers (pH 8–9) to deprotonate the carboxylic acid .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
